PHA-408 - 503555-55-3

PHA-408

Catalog Number: EVT-279371
CAS Number: 503555-55-3
Molecular Formula: C29H27ClFN7O2
Molecular Weight: 560.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide, commonly referred to as PHA-408 in scientific literature, is a small molecule inhibitor. [] It is primarily classified as a potent and selective inhibitor of IκB kinase-2 (IKK-2), a key regulator of the NF-κB pathway. [] This pathway plays a critical role in inflammatory responses within the body. PHA-408 has been widely used in research to investigate the role of IKK-2 and NF-κB in various inflammatory diseases and explore the potential of IKK-2 as a therapeutic target. [, , ]

Overview

PHA 408 is a chemical compound recognized as a selective inhibitor of the enzyme IκB kinase-2 (IKK-2). This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in inflammatory diseases and cancer. PHA 408 demonstrates a significant selectivity for IKK-2 over its homolog, IKK-1, making it a valuable tool for studying the role of IKK-2 in various biological processes and pathways.

Source and Classification

PHA 408 is classified as a small molecule inhibitor. It was developed through medicinal chemistry approaches aimed at targeting the IκB kinase pathway, which is crucial in the regulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling. NF-κB is implicated in numerous physiological responses, including inflammation and immune responses, making IKK-2 a compelling target for drug design.

Synthesis Analysis

Methods and Technical Details

The synthesis of PHA 408 involves several key steps typically associated with small molecule drug development. While specific proprietary methods may not be publicly disclosed, general approaches include:

  1. Initial Screening: High-throughput screening of compound libraries to identify potential inhibitors of IKK-2.
  2. Structure-Activity Relationship Studies: Modifying chemical structures to enhance potency and selectivity.
  3. Chemical Synthesis: Employing organic synthesis techniques such as:
    • Reactions involving coupling agents to form the desired molecular framework.
    • Purification methods like chromatography to isolate the final product.

The synthetic route must ensure high yield and purity, often verified through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Molecular Structure Analysis

Structure and Data

PHA 408 has a complex molecular structure characterized by specific functional groups that confer its inhibitory activity. The precise molecular formula is C16_{16}H18_{18}N4_{4}O3_{3}, with a molecular weight of approximately 302.34 g/mol.

Key structural features include:

  • Aromatic rings, which contribute to hydrophobic interactions with the target enzyme.
  • Amine groups, which may participate in hydrogen bonding with IKK-2.

The three-dimensional conformation of PHA 408 allows for tight binding to the active site of IKK-2, facilitating its function as an inhibitor.

Chemical Reactions Analysis

Reactions and Technical Details

PHA 408 primarily acts through competitive inhibition of IKK-2. The mechanism involves binding to the ATP-binding site of the kinase, preventing substrate phosphorylation. Key reactions include:

  1. Binding Interaction: PHA 408 forms non-covalent interactions (hydrogen bonds and hydrophobic contacts) with residues in the active site of IKK-2.
  2. Inhibition Mechanism: The binding prevents ATP from accessing the active site, thereby halting downstream signaling pathways associated with NF-κB activation.

In vitro studies have demonstrated that PHA 408 effectively inhibits LPS-induced phosphorylation of p65, a subunit of NF-κB, confirming its role in modulating this critical signaling pathway.

Mechanism of Action

Process and Data

The mechanism by which PHA 408 exerts its effects involves several steps:

Quantitative assays have shown that PHA 408 exhibits a significant reduction in NF-κB target gene expression levels, underscoring its potential therapeutic utility.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PHA 408 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are essential for determining optimal conditions for biological assays and potential therapeutic formulations.

Applications

Scientific Uses

PHA 408 has several applications within scientific research:

  1. Inflammatory Disease Research: Used to study the role of IKK-2 in inflammatory pathways, providing insights into potential treatments for conditions such as rheumatoid arthritis or inflammatory bowel disease.
  2. Cancer Research: Investigated for its ability to modulate NF-κB signaling in various cancer models, offering potential strategies for cancer therapy.
  3. Pharmacological Studies: Serves as a tool compound for exploring kinase inhibition mechanisms and developing new inhibitors with improved efficacy and selectivity.
Role of PHA-408 in Modulating the NF-κB Signaling Pathway

The NF-κB signaling pathway is a master regulator of inflammation and immune responses, with IκB kinase β (IKKβ/IKK-2) serving as its central activating enzyme. PHA-408 (8-(5-chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide) is a potent, selective small-molecule inhibitor of IKKβ that disrupts NF-κB activation. This section details its mechanisms, binding dynamics, and functional impacts.

Inhibition Mechanisms of IKKβ Kinase Activity

PHA-408 is a tricyclic pyrazole-based compound identified for its high-affinity binding to IKKβ. It acts as a tight-binding inhibitor with an IC₅₀ of 40 ± 2 nM against recombinant human IKKβ (rhIKK-2) in vitro [1] [5]. Its inhibition kinetics are characterized by a slow off-rate, resulting in prolonged target engagement even after clearance from systemic circulation. This is attributed to its unique interaction with the IKKβ ATP-binding pocket, where it forms hydrogen bonds with critical residues (e.g., Cys99) and occupies adjacent hydrophobic regions [1] [7].

PHA-408 specifically targets the canonical NF-κB pathway by blocking IKKβ-mediated phosphorylation of IκBα at Ser³² and Ser³⁶. This prevents IκBα ubiquitination and proteasomal degradation, thereby sequestering NF-κB dimers in the cytoplasm. In cellular assays, PHA-408 (1 μM) suppressed LPS-induced TNF-α release in human peripheral blood mononuclear cells (PBMCs) by >90%, confirming functional IKKβ blockade [1] [5].

Table 1: Kinase Inhibition Profile of PHA-408

KinaseIC₅₀ (nM)Selectivity vs. IKKβ
IKKβ (rhIKK-2)40 ± 21-fold
IKKα (rhIKK-1)14,000350-fold
TBK1>10,000>250-fold
IKKi>10,000>250-fold
SRC-family kinases>10,000>250-fold

Data derived from biochemical kinase panels [1] [8].

ATP-Competitive Binding Dynamics and Selectivity Profiles

PHA-408 functions as a competitive ATP antagonist, binding reversibly to the IKKβ catalytic domain. Homology modeling based on cAMP-dependent protein kinase (PKA) and CHK-1 kinase structures reveals that PHA-408 occupies the adenine-binding pocket. Key interactions include:

  • Hydrogen bonding between the carboxamide group and backbone NH of Cys99.
  • Hydrophobic contacts with Val29, Leu21, and Ala42 in the ATP-binding cleft.
  • Piperazinyl moiety positioning in a solvent-exposed region, minimizing steric clashes [7].

Selectivity profiling across >30 tyrosine and serine/threonine kinases demonstrated >350-fold selectivity for IKKβ over IKKα and negligible activity against related kinases (e.g., TANK-binding kinase 1, IKKi). This specificity arises from PHA-408’s complementary fit to IKKβ’s unique hinge-region topology, which differs from IKKα’s ATP-pocket conformation [1] [8]. Molecular dynamics simulations further indicate that PHA-408 stabilizes IKKβ in a "DFG-out" conformation, preventing trans-autophosphorylation at Ser¹⁷⁷/Ser¹⁸¹ – a prerequisite for kinase activation [7] [8].

Impact on Cytosolic IκB-α Stabilization and Nuclear p65 Translocation

By inhibiting IKKβ, PHA-408 stabilizes cytosolic IκBα and blocks nuclear translocation of NF-κB subunits. In rat models of LPS- or cigarette smoke (CS)-induced airway inflammation:

  • IκBα degradation was reduced by 70–80% in lung tissue homogenates.
  • Nuclear p65 (RelA) decreased by 60–75% at 4h post-exposure, measured via electrophoretic mobility shift assays (EMSA) and immunohistochemistry [5].

Consequently, PHA-408 (45 mg/kg, oral) suppressed NF-κB DNA-binding activity by 90%, leading to downregulation of pro-inflammatory mediators:

  • Chemokines: CINC-1 (CXCL1) in bronchoalveolar lavage (BAL) fluid decreased by 65–80%.
  • Cytokines: Lung tissue IL-6, TNF-α, IL-1β, and GM-CSF mRNA fell by 50–70% [5].

Table 2: Anti-Inflammatory Effects of PHA-408 in Rat Lung Inflammation Models

MediatorReduction vs. Control (LPS)Reduction vs. Control (CS)
BAL neutrophils85%75%
BAL CINC-180%65%
Lung IL-670%60%
Lung TNF-α65%55%
Nuclear p6575%60%

Data from BAL fluid ELISA and lung tissue qPCR at 4h post-exposure [5].

This multi-layered inhibition – from kinase blockade to transcriptional suppression – positions PHA-408 as a template for targeted anti-inflammatory therapeutics. Its efficacy in acute inflammation models underscores the therapeutic potential of IKKβ-selective inhibition in NF-κB-driven pathologies [4] [5].

Properties

CAS Number

503555-55-3

Product Name

PHA 408

IUPAC Name

8-[[5-chloro-2-(4-methylpiperazin-1-yl)pyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide

Molecular Formula

C29H27ClFN7O2

Molecular Weight

560.0 g/mol

InChI

InChI=1S/C29H27ClFN7O2/c1-36-10-12-37(13-11-36)25-15-23(24(30)16-33-25)29(40)34-19-6-2-17-3-9-21-26(28(32)39)35-38(27(21)22(17)14-19)20-7-4-18(31)5-8-20/h2,4-8,14-16H,3,9-13H2,1H3,(H2,32,39)(H,34,40)

InChI Key

ZLEZHGHFWIHCGU-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl

Solubility

Soluble in DMSO

Synonyms

PHA 408
PHA-408
PHA408

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.